molecular formula C12H14O4 B14802426 Benzenepropanoic acid, 3-(ethoxycarbonyl)-

Benzenepropanoic acid, 3-(ethoxycarbonyl)-

Cat. No.: B14802426
M. Wt: 222.24 g/mol
InChI Key: KDDKCZMMPJTAFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 3-(ethoxycarbonyl)-, typically involves the esterification of phenylpropanoic acid derivatives. One common method is the reaction of phenylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of benzenepropanoic acid, 3-(ethoxycarbonyl)-, can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, involves its ability to form stable boronic esters. These esters can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, is unique due to its ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex boronic esters. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3-ethoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)10-5-3-4-9(8-10)6-7-11(13)14/h3-5,8H,2,6-7H2,1H3,(H,13,14)

InChI Key

KDDKCZMMPJTAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

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